(6Z)-2-cyclohexyl-6-[4-(dimethylamino)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-CYCLOHEXYL-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylamino phenyl group, and a thiadiazolo pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-2-CYCLOHEXYL-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: (6Z)-2-CYCLOHEXYL-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, (6Z)-2-CYCLOHEXYL-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases .
Industry: In the industrial sector, (6Z)-2-CYCLOHEXYL-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of (6Z)-2-CYCLOHEXYL-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares a similar cyclohexyl group but differs in its functional groups and overall structure.
Indole-Based Covalent Inhibitors: These compounds share some structural similarities but have different functional groups and biological activities.
Uniqueness: The uniqueness of (6Z)-2-CYCLOHEXYL-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its thiadiazolo pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H23N5OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(6Z)-2-cyclohexyl-6-[[4-(dimethylamino)phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H23N5OS/c1-24(2)15-10-8-13(9-11-15)12-16-17(21)25-20(22-18(16)26)27-19(23-25)14-6-4-3-5-7-14/h8-12,14,21H,3-7H2,1-2H3/b16-12-,21-17? |
InChI Key |
BGWBJAAVLBMVJC-PSPCYXPKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4CCCCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4CCCCC4 |
Origin of Product |
United States |
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